molecular formula C7H2Cl3F3O B3147802 1,2,4-Trichloro-5-(trifluoromethoxy)benzene CAS No. 63165-10-6

1,2,4-Trichloro-5-(trifluoromethoxy)benzene

Cat. No.: B3147802
CAS No.: 63165-10-6
M. Wt: 265.4 g/mol
InChI Key: ORYLMIPDUIQKAO-UHFFFAOYSA-N
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Description

1,2,4-Trichloro-5-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H2Cl3F3O It is a derivative of benzene, characterized by the presence of three chlorine atoms and one trifluoromethoxy group attached to the benzene ring

Preparation Methods

The synthesis of 1,2,4-Trichloro-5-(trifluoromethoxy)benzene typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and controlled environments to ensure the desired product is obtained with high purity .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and advanced purification techniques to achieve higher yields and purity levels .

Chemical Reactions Analysis

1,2,4-Trichloro-5-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution typically yields derivatives with different functional groups replacing the chlorine atoms .

Scientific Research Applications

1,2,4-Trichloro-5-(trifluoromethoxy)benzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology and Medicine: Research is ongoing to explore its potential biological activities.

    Industry: The compound is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

1,2,4-Trichloro-5-(trifluoromethoxy)benzene can be compared with other similar compounds, such as:

Properties

IUPAC Name

1,2,4-trichloro-5-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl3F3O/c8-3-1-5(10)6(2-4(3)9)14-7(11,12)13/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORYLMIPDUIQKAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl3F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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